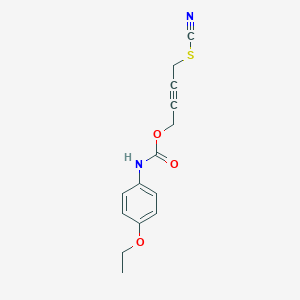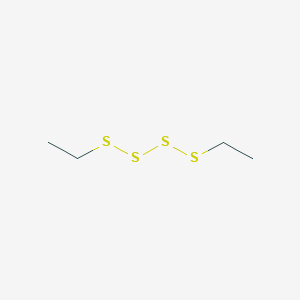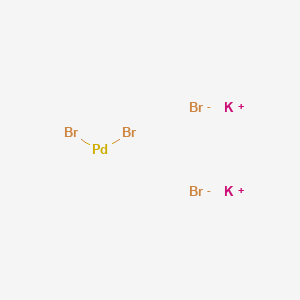
3-Amino-2-pyrazinoylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-pyrazinoylguanidine is a chemical compound with the molecular formula C₆H₈N₆O. It is known for its stability in serum and water, making it a subject of interest in various pharmacological studies
Méthodes De Préparation
The synthesis of 3-Amino-2-pyrazinoylguanidine typically involves the reaction of pyrazinoylguanidine with an appropriate amine source under controlled conditions. One common method includes the use of reverse-phase high-performance liquid chromatography (HPLC) to measure the compound and its metabolites in serum . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
3-Amino-2-pyrazinoylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of pyrazinoic acid derivatives.
Reduction: Reduction reactions may involve reducing agents to convert the compound into its reduced forms.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in the formation of substituted pyrazinoylguanidine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazinoic acid derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor in the synthesis of other pyrazine-based compounds.
Biology: The compound’s stability in serum makes it useful for biological studies, particularly in pharmacokinetics.
Industry: The compound’s stability and reactivity make it suitable for industrial applications, including the synthesis of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-Amino-2-pyrazinoylguanidine involves its interaction with specific molecular targets and pathways. It acts on renal tubules to increase urea elimination, which is particularly beneficial for patients with kidney failure . The compound is rapidly hydrolyzed to pyrazinoic acid, which is further metabolized to 5-hydroxy-pyrazinoic acid. This metabolic pathway is crucial for its pharmacological effects.
Comparaison Avec Des Composés Similaires
3-Amino-2-pyrazinoylguanidine can be compared with other similar compounds, such as:
Pyrazinoylguanidine: Both compounds share a similar core structure, but this compound has an additional amino group, which enhances its stability and reactivity.
Pyrazinoic Acid: This is a major metabolite of this compound and shares similar pharmacokinetic properties.
3-Aminopyrazinoic Acid: Another metabolite that is more stable in serum and water compared to its parent compound.
The uniqueness of this compound lies in its enhanced stability and specific pharmacological effects, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
14559-68-3 |
|---|---|
Formule moléculaire |
C6H8N6O |
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
3-amino-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N6O/c7-4-3(10-1-2-11-4)5(13)12-6(8)9/h1-2H,(H2,7,11)(H4,8,9,12,13) |
Clé InChI |
GTOFYYPYNNNMLP-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=N1)C(=O)N=C(N)N)N |
SMILES canonique |
C1=CN=C(C(=N1)C(=O)N=C(N)N)N |
Synonymes |
3-amino-2-pyrazinoylguanidine 3-aminopyrazinoylguanidine 3-APZG NH2PZG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















